molecular formula C9H7NO5 B1199435 2-(Oxalyl-amino)-benzoic acid

2-(Oxalyl-amino)-benzoic acid

Cat. No. B1199435
M. Wt: 209.16 g/mol
InChI Key: QBYNNSFEMMNINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(oxaloamino)benzoic acid is an (oxaloamino)benzoic acid. It derives from an anthranilic acid.

Scientific Research Applications

Enzyme Inhibition Studies

2-(Oxalyl-amino)-benzoic acid and its derivatives have been studied for their potential as enzyme inhibitors. Research has shown that benzoic acid derivatives can inhibit enzymes like D-amino acid oxidase, which is crucial for understanding the interaction between these compounds and enzyme proteins (Bartlett, 1948).

Antimicrobial Applications

Some studies have focused on the antimicrobial properties of 2-amino benzoic acid derivatives. These compounds have been found to exhibit bacteriostatic and fungistatic actions, highlighting their potential use in developing new antimicrobial agents (Mahiwal, Kumar, & Narasimhan, 2012).

Synthesis and Characterization

Research has also been conducted on the synthesis and characterization of 2-amino benzoic acid derivatives, exploring their chemical properties and potential applications. This includes studies on the synthesis of N-benzyl-2-aminobenzoic acid and its screening for antibacterial activity (Odion, Ajibosin, & Usifoh, 2021).

Chemical and Physical Properties

Exploring the chemical and physical properties of these compounds, such as polymorphism and co-crystal formation, is crucial for understanding their potential applications in various fields, including pharmaceuticals (Zhoujin et al., 2022).

Novel Synthetic Methods

Innovative synthetic methods using 2-amino benzoic acid derivatives have been developed. These methods have implications for the efficient production of complex molecules, potentially useful in pharmaceutical and chemical industries (Das & Seidel, 2013).

Development of Fluorescence Probes

2-Amino benzoic acid derivatives have been utilized in the development of novel fluorescence probes for detecting reactive oxygen species, showcasing their potential in biological and chemical research (Setsukinai et al., 2003).

Functionalization in Organic Synthesis

These compounds have been studied for their role in C-H bond functionalization in organic synthesis, which is significant for the development of new synthetic pathways in organic chemistry (Li et al., 2016).

properties

IUPAC Name

2-(oxaloamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c11-7(9(14)15)10-6-4-2-1-3-5(6)8(12)13/h1-4H,(H,10,11)(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYNNSFEMMNINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101034398
Record name 2-Carboxyoxanilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101034398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxalyl-amino)-benzoic acid

CAS RN

5651-01-4
Record name 2-Carboxyoxanilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101034398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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